

Understanding cleavable linkers in antibody-drug conjugates

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An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Introduction: The Critical Role of the Linker in ADCs

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.^{[1][2][3]} The linker, a chemical bridge connecting the antibody and the payload, is a critical component that dictates the ADC's overall efficacy, stability, and safety profile.^{[4][5]} An ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicities, but must efficiently release the payload at the tumor site.^{[4][6][7]}

Linkers are broadly categorized into two types: non-cleavable and cleavable.^{[4][8]} Non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody.^{[4][8][9]} In contrast, cleavable linkers are designed with specific chemical triggers that respond to the unique conditions of the tumor microenvironment or the intracellular environment of cancer cells, such as lower pH, higher concentrations of certain enzymes, or a high reducing potential.^{[5][9][10]} This guide provides a detailed technical overview of the major classes of cleavable linkers, their mechanisms of action, performance data, and the experimental protocols used for their evaluation.

Types and Mechanisms of Cleavable Linkers

Cleavable linkers are designed to be selectively broken by chemical or enzymatic means, ensuring targeted drug release.[8][10]

Chemically-Labile Linkers

These linkers exploit the distinct chemical differences between the bloodstream and the intracellular compartments of tumor cells.[10][11]

- **pH-Sensitive (Acid-Labile) Linkers:** This class of linkers leverages the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[4][9][12] The most common acid-cleavable moieties are hydrazones, which undergo hydrolysis under acidic conditions to release the payload.[4][5][13] This strategy was used in the first FDA-approved ADC, gemtuzumab ozogamicin (Mylotarg®).[1][12] While effective, a key challenge with hydrazone linkers is ensuring sufficient stability in circulation, as premature hydrolysis can occur, potentially leading to off-target toxicity.[4][8]
- **Redox-Sensitive (Disulfide) Linkers:** These linkers rely on the significantly higher concentration of intracellular glutathione (GSH), a reducing agent, compared to the plasma.[8][9][11] The disulfide bond within the linker is stable in the bloodstream but is rapidly reduced within the cell, cleaving the linker and releasing the payload.[8][9] The release kinetics of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to modulate their stability.[8]

Enzyme-Cleavable Linkers

This strategy utilizes enzymes that are either overexpressed in the tumor microenvironment or are highly concentrated within the lysosomes of cancer cells.[5][10]

- **Protease-Cleavable Linkers:** These are the most prevalent type of cleavable linkers in clinically approved and investigational ADCs.[14] They typically incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B, which is often overexpressed in cancer cells.[4][5] The dipeptide valine-citrulline (Val-Cit or "vc") is the most widely used and successful example.[9][14] Upon internalization and trafficking to the lysosome, Cathepsin B cleaves the peptide bond, initiating a self-immolative cascade that releases the unmodified payload.[15][16] These linkers generally exhibit high stability in plasma.[4][14]

- **β -Glucuronidase-Cleavable Linkers:** These linkers are cleaved by β -glucuronidase, an enzyme found in lysosomes and also in necrotic regions of some tumors.^{[1][5]} The linker contains a β -glucuronic acid substrate that is hydrolyzed by the enzyme.^{[1][5]} This technology is particularly advantageous for developing ADCs with a high drug-to-antibody ratio (DAR) because the hydrophilic nature of the glucuronide moiety helps to mitigate the aggregation issues often associated with highly loaded, hydrophobic ADCs.^[1]

Quantitative Data and Performance Comparison

The selection of a linker is a critical decision in ADC design, driven by quantitative measures of stability and payload release efficiency. The tables below summarize the key characteristics and performance data for different cleavable linker types.

Table 1: Comparison of Major Cleavable Linker Types

Linker Type	Cleavage Trigger	Primary Cleavage Location	Advantages	Disadvantages	Example ADCs
Hydrazone	Low pH (Acidic)	Endosome / Lysosome	Simple mechanism; potential for bystander effect.[13]	Potential for instability in circulation, leading to off-target toxicity. [4][8]	Gemtuzumab ozogamicin, Inotuzumab ozogamicin. [5][13]
Disulfide	High Glutathione (GSH) Concentration	Cytosol	Release kinetics can be tuned via steric hindrance.[8]	Variable stability; may be cleaved prematurely.	Ravtansine (DM4-based ADCs).
Dipeptide (e.g., Val-Cit)	Proteases (e.g., Cathepsin B)	Lysosome	High plasma stability; specific cleavage inside target cells.[4][14]	Efficacy can be limited by protease expression levels.	Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin.[4]
β -Glucuronide	β -Glucuronidase Enzyme	Lysosome / Tumor Microenvironment	Enables high DAR ADCs with good physicochemical properties; very stable. [1]	Dependent on enzyme presence; more complex synthesis.	Tisotumab vedotin (payload incorporates a glucuronide).

Table 2: Selected Performance Data of Cleavable Linkers

Linker Motif	ADC / Payload	Stability Metric (Half-life, $t_{1/2}$)	Condition	Finding
Val-Cit-PABC	MMAE-based ADC	~230 days	Human Plasma	Demonstrates high stability in human plasma. [1]
Val-Cit-PABC	MMAE-based ADC	~80 hours	Mouse Plasma	Significantly less stable in mouse plasma due to carboxylesterase activity, posing challenges for preclinical evaluation. [1] [15]
Phe-Lys-PABC	MMAE-based ADC	~30 days	Human Plasma	Highly stable, but less so than the Val-Cit analogue. [1]
Phe-Lys-PABC	MMAE-based ADC	~12.5 hours	Mouse Plasma	Poor stability in mouse plasma. [1]
Hydrazone	N-acyl hydrazone	Not specified	pH 7.4 vs pH 4.5	Linkers selected for development were stable at neutral pH and labile at acidic pH, affording potent and efficacious ADCs. [1]
GGFG	Deruxtecan (DXd)	Not specified	In vitro with Cathepsin L	Near-complete release of DXd within 72 hours. [10]

Key Experimental Protocols

Evaluating the performance of a cleavable linker is essential for ADC development. The following protocols outline standard methodologies for assessing linker stability and function.

Protocol 1: Plasma Stability Assay by LC-MS/MS (Quantification of Released Payload)

Objective: To quantify the premature release of free payload from an ADC over time in plasma, which is a direct measure of linker instability.[\[17\]](#)

Methodology:

- **Incubation:** Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and/or mouse plasma at 37°C.
- **Time Points:** Collect aliquots of the plasma samples at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[\[17\]](#) Immediately freeze samples at -80°C to stop the reaction.
- **Sample Preparation:** Thaw the plasma aliquots. Precipitate the plasma proteins by adding at least three volumes of cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled payload).[\[17\]](#)
- **Protein Removal:** Vortex the samples and centrifuge at high speed (e.g., >14,000 g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[\[17\]](#)
- **Supernatant Collection:** Carefully collect the supernatant, which contains the released payload and the internal standard.[\[17\]](#)
- **Quantification:** Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload relative to the internal standard.[\[17\]](#)
- **Data Analysis:** Plot the concentration of the released payload over time. This data can be used to calculate the half-life ($t_{1/2}$) of the linker in plasma.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the in vitro potency of an ADC on antigen-positive cancer cells, which reflects the efficiency of internalization, linker cleavage, and payload activity.[\[17\]](#)

Methodology:

- **Cell Seeding:** Seed target antigen-positive cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. Seed an antigen-negative cell line as a negative control.
- **ADC Treatment:** Prepare serial dilutions of the test ADC, a relevant isotype control ADC (non-targeting), and the free payload.[\[17\]](#) Remove the culture medium from the cells and add the medium containing the various concentrations of the test articles.
- **Incubation:** Incubate the plates for a period sufficient to allow for ADC processing and cell death, typically 72 to 120 hours.[\[17\]](#)
- **Viability Assessment:** Measure cell viability using a suitable colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo®.[\[17\]](#)
- **Data Analysis:** Normalize the viability data to untreated control cells and plot it against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of ADC that inhibits cell viability by 50%).

Protocol 3: Bystander Effect Assay

Objective: To assess the ability of a payload, once released from an ADC, to diffuse out of the target cell and kill neighboring antigen-negative cells. This is a key feature of many ADCs with cleavable linkers.[\[9\]](#)

Methodology:

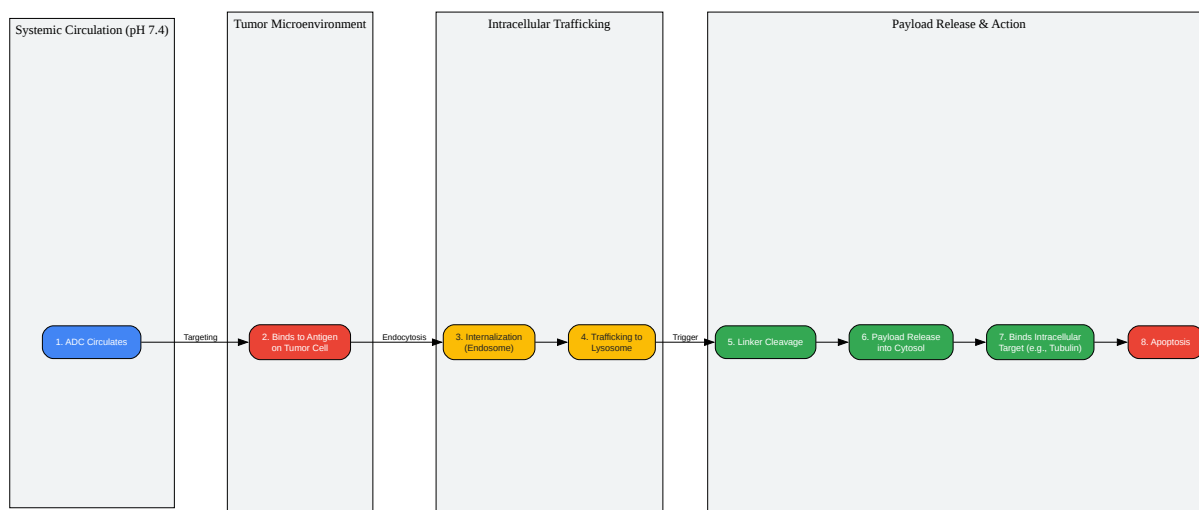
- **Co-culture Seeding:** Prepare a co-culture of antigen-positive and antigen-negative cells in a 96-well plate. The antigen-negative cells should be labeled with a fluorescent marker (e.g.,

GFP) to distinguish them from the antigen-positive cells. Seed the cells at a defined ratio (e.g., 1:1, 1:5).

- **ADC Treatment:** Treat the co-culture with serial dilutions of the test ADC. Include controls such as an ADC with a non-cleavable linker and the free payload.
- **Incubation:** Incubate the plates for 96-120 hours.
- **Selective Viability Measurement:** Measure the viability of the antigen-negative (fluorescent) cell population using high-content imaging or flow cytometry.
- **Data Analysis:** Quantify the reduction in the viability of the antigen-negative cells as a function of ADC concentration. Significant killing of the antigen-negative population in the presence of antigen-positive cells indicates a bystander effect.

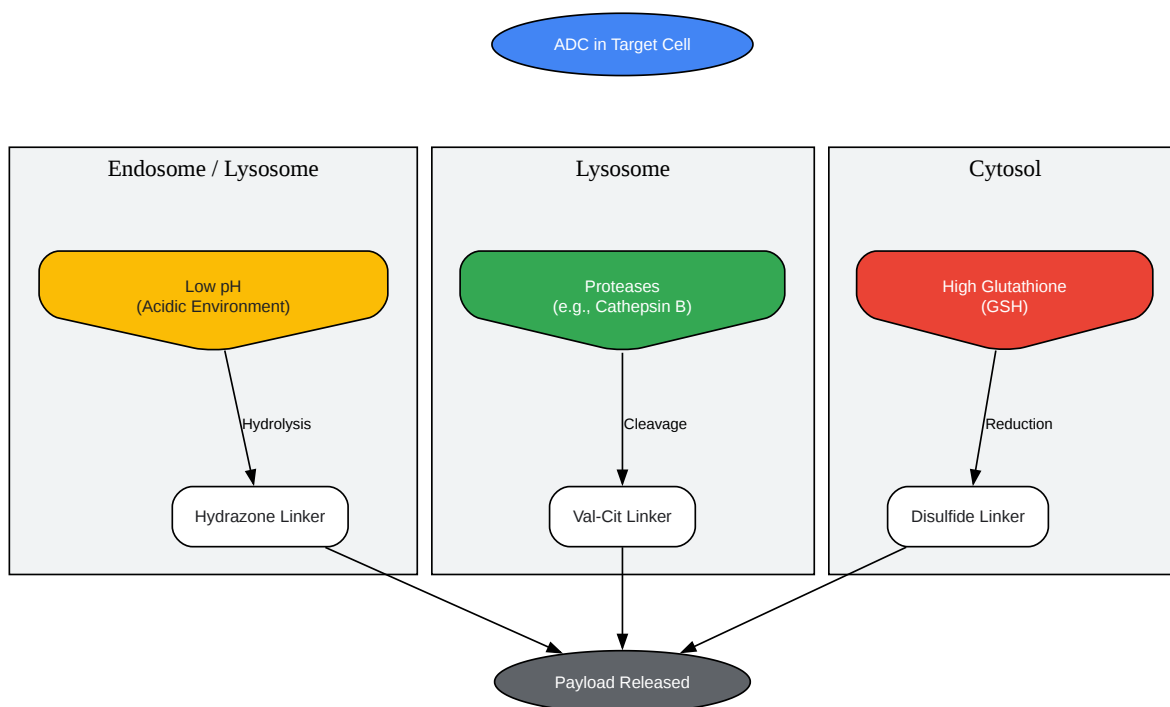
Visualizations: Workflows and Pathways

Diagrams are essential for visualizing the complex processes involved in ADC function and evaluation.



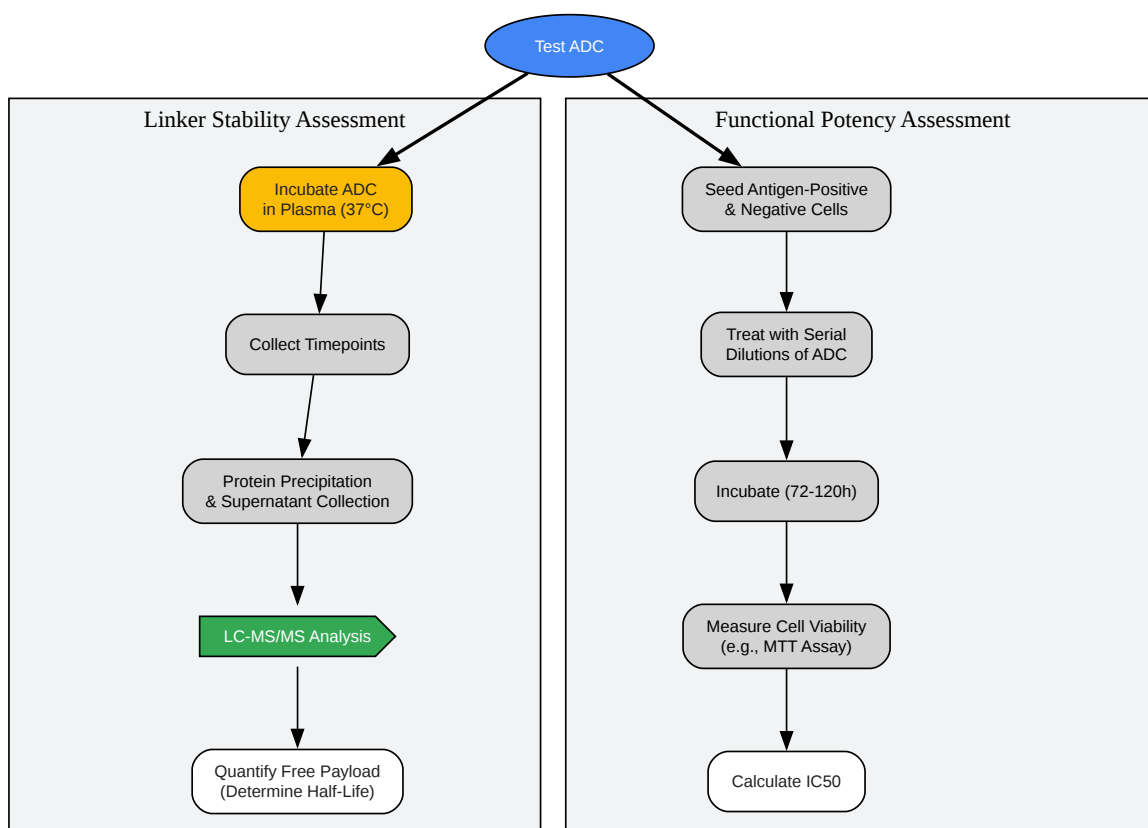
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Caption: General mechanism of action for an internalizing ADC.



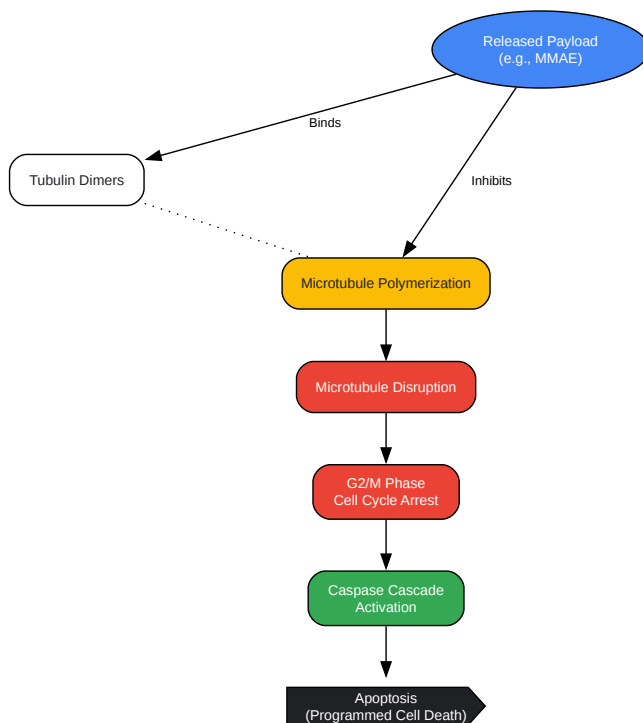
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Caption: Differential cleavage mechanisms for major linker types.



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Caption: Workflow for assessing ADC linker stability and potency.



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Caption: Payload-induced apoptosis via microtubule disruption.

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